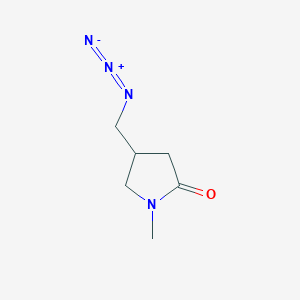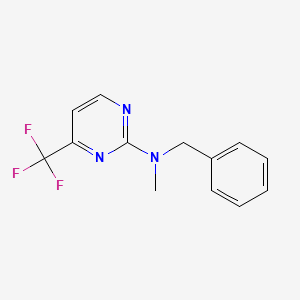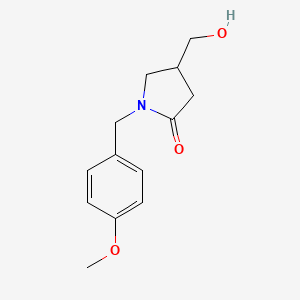
4-(azidomethyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-1-methylpyrrolidin-2-one is an organic compound that features an azido group attached to a pyrrolidinone ring. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The azido group is known for its high reactivity, making it a valuable functional group in click chemistry and other synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-1-methylpyrrolidin-2-one typically involves the introduction of an azido group to a pyrrolidinone precursor. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 1-methylpyrrolidin-2-one is treated with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide:
Copper(I) Catalysts: Employed in cycloaddition reactions with alkynes.
Palladium on Carbon: Used in the reduction of the azido group to an amine.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Resulting from the reduction of the azido group.
Scientific Research Applications
4-(Azidomethyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Employed in the labeling and modification of biomolecules due to its reactivity with various functional groups.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-1-methylpyrrolidin-2-one largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azido group is converted to an amine via the transfer of electrons from the reducing agent to the azido group, resulting in the release of nitrogen gas.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-1,1’-biphenyl-2-yl-tetrazole: Another azido compound used in the synthesis of pharmaceuticals.
4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole: Found in some sartan drugs and known for its mutagenic properties.
Uniqueness
4-(Azidomethyl)-1-methylpyrrolidin-2-one is unique due to its specific structure, which combines the reactivity of the azido group with the stability of the pyrrolidinone ring. This combination makes it a versatile intermediate in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
4-(azidomethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10-4-5(2-6(10)11)3-8-9-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRANEWSMXACCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6432421.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)

![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)


